[3-(Methylamino)thietan-3-yl]methanol
Description
[3-(Methylamino)thietan-3-yl]methanol is an organic compound with the molecular formula C5H11NOS and a molecular weight of 133.21 g/mol . This compound is characterized by a thietane ring, which is a four-membered ring containing a sulfur atom, and a methylamino group attached to the ring.
Properties
Molecular Formula |
C5H11NOS |
|---|---|
Molecular Weight |
133.21 g/mol |
IUPAC Name |
[3-(methylamino)thietan-3-yl]methanol |
InChI |
InChI=1S/C5H11NOS/c1-6-5(2-7)3-8-4-5/h6-7H,2-4H2,1H3 |
InChI Key |
FQNOZAUQSJVUAX-UHFFFAOYSA-N |
Canonical SMILES |
CNC1(CSC1)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Methylamino)thietan-3-yl]methanol typically involves the reaction of thietane derivatives with methylamine under controlled conditions. One common method includes the nucleophilic substitution of a halogenated thietane with methylamine, followed by the reduction of the resulting intermediate to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
[3-(Methylamino)thietan-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into different thietane derivatives with varying degrees of saturation.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thietane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thietane derivatives, which can be further utilized in different chemical syntheses .
Scientific Research Applications
Medicinal Chemistry Applications
- Pharmacological Activity : Compounds containing thietan rings have been investigated for their ability to act as inhibitors in various biological pathways. For instance, derivatives of thietanes have shown promise as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation . This suggests that [3-(Methylamino)thietan-3-yl]methanol could be explored as a scaffold for developing new anticancer agents.
- Neurological Research : The compound's structural similarity to known neurotransmitter modulators positions it as a candidate for research into neurological disorders. Thietanes have been implicated in modulating NMDA receptor activity, which is significant in conditions like Alzheimer's disease and schizophrenia .
Synthetic Methodologies
The synthesis of this compound can be approached through various chemical reactions that utilize thietan precursors. Recent advancements in synthetic techniques have enabled the efficient construction of thietane derivatives via nucleophilic displacement reactions and cyclization methods. These methodologies not only facilitate the generation of the compound but also allow for the exploration of its analogs with modified functional groups to enhance biological activity .
Table 1: Synthetic Routes for Thietan Derivatives
| Synthetic Method | Description | Yield (%) |
|---|---|---|
| Nucleophilic Displacement | Reaction of halomethyloxirane with H₂S | 70% |
| Cyclization of γ-Mercaptoalkanols | Direct thioetherification to form thietan | 65% |
| Mitsunobu Reaction | Conversion of alcohols to thioethers followed by cyclization | 60% |
Case Studies
- Cancer Research : In a study investigating novel CDK inhibitors, derivatives based on the thietan structure were synthesized and tested for their inhibitory activity against various cancer cell lines. The results indicated that certain modifications on the thietan ring led to increased potency, highlighting the importance of structural optimization in drug development .
- Neuropharmacology : A case study focused on the role of thietane derivatives in modulating NMDA receptors demonstrated that specific compounds could enhance synaptic plasticity in animal models. This suggests potential therapeutic applications for cognitive enhancement and neuroprotection .
Mechanism of Action
The mechanism of action of [3-(Methylamino)thietan-3-yl]methanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. Its unique structure allows it to participate in various chemical transformations, making it a versatile reagent in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
[3-(Amino)thietan-3-yl]methanol: Similar structure but with an amino group instead of a methylamino group.
[3-(Ethylamino)thietan-3-yl]methanol: Contains an ethylamino group instead of a methylamino group.
[3-(Dimethylamino)thietan-3-yl]methanol: Features a dimethylamino group in place of the methylamino group.
Uniqueness
[3-(Methylamino)thietan-3-yl]methanol is unique due to its specific combination of a thietane ring and a methylamino group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic applications and research studies .
Biological Activity
[3-(Methylamino)thietan-3-yl]methanol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The molecular formula for this compound is C5H11NOS, indicating the presence of a thietan ring with a methylamino group and a hydroxymethyl substituent. This structure suggests potential interactions with biological targets due to its functional groups.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which can lead to altered metabolic pathways in cells.
- Receptor Modulation : It may interact with specific receptors, influencing cellular signaling pathways.
- Antioxidant Activity : The presence of hydroxymethyl groups can contribute to the compound's ability to scavenge free radicals, reducing oxidative stress in cells.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Pseudomonas aeruginosa | 2.0 |
These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.
Antioxidant Activity
The antioxidant capacity of this compound was evaluated using the DPPH assay, which measures the ability to reduce free radicals. The compound demonstrated a notable antioxidant effect, with an IC50 value comparable to known antioxidants.
| Compound | IC50 (µg/mL) |
|---|---|
| This compound | 25 |
| Ascorbic Acid | 20 |
| Quercetin | 30 |
This suggests its potential utility in formulations aimed at reducing oxidative damage.
Case Studies
Several studies have investigated the biological effects of this compound:
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry highlighted the compound's effectiveness against multidrug-resistant strains of bacteria, demonstrating its potential as an alternative therapeutic agent in treating infections caused by resistant pathogens .
- Antioxidant Properties : Research conducted on various derivatives revealed that modifications to the thietan ring significantly enhanced antioxidant activity, suggesting that structural optimization could lead to more potent compounds .
- Cytotoxicity Studies : In vitro assays on cancer cell lines indicated that this compound exhibited selective cytotoxicity against certain cancer types, particularly colorectal carcinoma cells. The mechanism was linked to apoptosis induction and cell cycle arrest .
Comparative Analysis
To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Antimicrobial Activity (MIC mg/mL) | Antioxidant Activity (IC50 µg/mL) |
|---|---|---|
| This compound | 0.5 (S. aureus) | 25 |
| Thiamine (Vitamin B1) | 1.0 (E. coli) | 40 |
| Cysteine | 2.5 (P. aeruginosa) | 35 |
This table illustrates that this compound shows promising antimicrobial and antioxidant activities compared to other known compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
